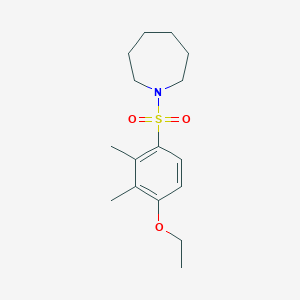![molecular formula C15H19ClN2O3S B245404 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether, also known as CEP, is a chemical compound that has been widely used in scientific research for its various applications. This compound is a potent inhibitor of the enzyme HSP90, which is involved in the folding and stabilization of many proteins in the cell.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves the inhibition of the HSP90 enzyme, which is involved in the folding and stabilization of many proteins in the cell. HSP90 inhibition by 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can lead to the degradation of many oncogenic proteins, which can result in the inhibition of tumor growth. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to induce apoptosis in cancer cells, and it has been suggested as a potential therapeutic agent for cancer treatment.
Biochemical and physiological effects:
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been suggested as a potential therapeutic agent for cancer treatment. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has also been shown to inhibit the growth of various cancer cell lines, and it has been suggested as a potential chemotherapeutic agent. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have anti-inflammatory effects, and it has been suggested as a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has several advantages and limitations for lab experiments. One of the main advantages of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is its potent inhibitory activity against the HSP90 enzyme. This makes it a valuable tool for studying the role of HSP90 in various biological processes, including cancer development. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have potent anti-tumor activity in various cancer cell lines, which makes it a potential therapeutic agent for cancer treatment.
However, there are also some limitations to the use of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether. One of the main directions is the development of more potent and selective inhibitors of the HSP90 enzyme. Additionally, there is a need for more studies to investigate the potential therapeutic applications of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether in cancer treatment and inflammatory diseases. Furthermore, it is important to investigate the potential toxicity of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether and its off-target effects in vivo, in order to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves several steps, starting from the reaction of 2-chloro-5-nitrobenzenesulfonic acid with ethyl 2-oxopropylate to form 2-chloro-5-(ethoxycarbonyl)benzenesulfonic acid. The next step involves the reaction of this compound with 2-ethyl-4-methylimidazole to form 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]benzoic acid. Finally, the propyl ether derivative of this compound is synthesized by the reaction of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]benzoic acid with propyl alcohol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been widely used in scientific research for its various applications. One of the main applications of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is as a potent inhibitor of the HSP90 enzyme. HSP90 is involved in the folding and stabilization of many proteins in the cell, and its inhibition by 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can lead to the degradation of many oncogenic proteins. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have potent anti-tumor activity in various cancer cell lines, and it has been suggested as a potential therapeutic agent for cancer treatment.
Propiedades
Fórmula molecular |
C15H19ClN2O3S |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-propoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H19ClN2O3S/c1-4-8-21-14-9-12(6-7-13(14)16)22(19,20)18-10-11(3)17-15(18)5-2/h6-7,9-10H,4-5,8H2,1-3H3 |
Clave InChI |
CUFWLSSRPKUJSP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Cl |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)



![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)